molecular formula C14H21NO2 B168490 Ethyl 3-(benzylamino)-3-methylbutanoate CAS No. 17945-54-9

Ethyl 3-(benzylamino)-3-methylbutanoate

Cat. No. B168490
CAS RN: 17945-54-9
M. Wt: 235.32 g/mol
InChI Key: AYVCXYHRYDQWIC-UHFFFAOYSA-N
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Patent
US08063221B2

Procedure details

A solution of ethyl 3,3-dimethylacrylate (19.3 g, 0.151 mol) in EtOH (150 mL) was added benzylamine (16.2 g, 0.151 mol) and refluxed for 24 h. The reaction mixture was concentrated in vacuo. The distillation of the residue gave ethyl 3-benzylamino-3-methylbutyrate as a colorless oil (7.48 g, 21%).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CCO>[CH2:10]([NH:17][C:2]([CH3:9])([CH3:1])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
CC(=CC(=O)OCC)C
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CC(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.48 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.